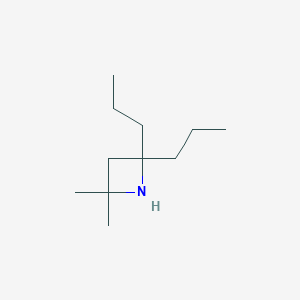

2,2-Dimethyl-4,4-dipropylazetidine

Description

2,2-Dimethyl-4,4-dipropylazetidine is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. Its IUPAC name reflects the substitution pattern: two methyl groups at the 2-position and two propyl groups at the 4-position of the azetidine core. The molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol.

Properties

CAS No. |

67274-19-5 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

2,2-dimethyl-4,4-dipropylazetidine |

InChI |

InChI=1S/C11H23N/c1-5-7-11(8-6-2)9-10(3,4)12-11/h12H,5-9H2,1-4H3 |

InChI Key |

VJMWPHGVWSFDFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC(N1)(C)C)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,4-dipropylazetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4,4-dipropylazetidine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,4-dipropylazetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-4,4-dipropylazetidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4,4-dipropylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The strained ring system of azetidines allows for unique interactions with biological macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Azetidine Derivatives

- 2,2-Dimethylazetidine (C₅H₁₁N): Lacking the 4,4-dipropyl substituents, this simpler analog exhibits lower molecular weight (85.15 g/mol) and reduced lipophilicity. The absence of propyl groups likely decreases solubility in nonpolar solvents compared to the target compound.

Piperidine Derivatives (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate)

Piperidine derivatives, such as those described in , share structural similarities in substitution patterns (e.g., 2,2,6,6-tetramethyl groups) but differ in ring size. The six-membered piperidine ring reduces ring strain compared to azetidine, enhancing thermal stability. For example, 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives exhibit higher melting points (e.g., ~120–150°C) due to increased symmetry and reduced strain .

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Estimated Boiling Point (°C)* | LogP (Lipophilicity) | Solubility in Water |

|---|---|---|---|---|

| 2,2-Dimethyl-4,4-dipropylazetidine | 195.35 | ~250–280 | 3.8–4.2 | Low (<0.1 mg/mL) |

| 2,2-Dimethylazetidine | 85.15 | ~130–150 | 1.2–1.5 | Moderate (~10 mg/mL) |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 229.36 | ~290–310 | 2.5–3.0 | Very Low (<0.01 mg/mL) |

*Boiling points estimated using Joback group contribution method .

Key Findings:

- The dipropyl groups in 2,2-dimethyl-4,4-dipropylazetidine significantly increase lipophilicity (LogP ~4) compared to smaller azetidine analogs (LogP ~1.5). This aligns with trends observed in piperidine derivatives, where longer alkyl chains (e.g., propyl vs. ethyl) enhance solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.